molecular formula C12H15Cl2NO3S B2477183 2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine CAS No. 1421449-03-7

2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine

Cat. No.: B2477183
CAS No.: 1421449-03-7
M. Wt: 324.22
InChI Key: POLUNRNBXDBGRE-UHFFFAOYSA-N
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Description

2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine is a substituted morpholine derivative featuring a 3,5-dichlorophenyl group at position 2 and an ethylsulfonyl group at position 4 of the morpholine ring.

Properties

IUPAC Name

2-(3,5-dichlorophenyl)-4-ethylsulfonylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2NO3S/c1-2-19(16,17)15-3-4-18-12(8-15)9-5-10(13)7-11(14)6-9/h5-7,12H,2-4,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLUNRNBXDBGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCOC(C1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine typically involves the reaction of 3,5-dichloroaniline with ethylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Oxidation Reactions

The ethylsulfonyl group undergoes further oxidation under controlled conditions. For example:

  • Reagent : Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) in acidic media.

  • Product : Sulfonic acid derivatives or sulfone-stabilized intermediates.

  • Key Observation : Oxidation typically preserves the morpholine ring but modifies the sulfonyl moiety’s electronic properties .

Reaction TypeReagents/ConditionsProductYieldNotes
Sulfonyl oxidationH₂O₂, H₂SO₄, 60°C, 4hSulfonic acid analog78%Increased polarity observed via TLC .

Nucleophilic Substitution

The chlorine atoms on the 3,5-dichlorophenyl group participate in SNAr reactions:

  • Reagent : Amines (e.g., morpholine, piperazine) in polar aprotic solvents (DMF, acetonitrile).

  • Product : Displacement of chlorine with nitrogen-based nucleophiles.

  • Example : Reaction with morpholine under reflux yields bis-morpholine derivatives .

SubstrateNucleophileConditionsProductDiastereomeric Ratio (d.r.)
2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholineMorpholineDMF, 100°C, 12h2,4-Bis(morpholino) derivative2.5:1 (axial:equatorial)

Photoredox-Mediated Decarboxylative Alkylation

The ethylsulfonyl group facilitates radical-based transformations:

  • Reagent : Fukuzumi catalyst (13), methyl vinyl ketone, visible light (450 nm).

  • Product : Decarboxylative coupling introduces ketone functionalities at the 2-position of the morpholine ring .

  • Key Insight : Diastereoconvergence occurs due to stereoelectronic effects, yielding a single diastereomer regardless of starting material configuration .

Starting MaterialConditionsProductYield
Carboxylic acid 12 Visible light, air, RT, 6hKetone 14 82%

Reductive Transformations

Selective reduction of the sulfonyl group is achievable:

  • Reagent : Lithium aluminum hydride (LiAlH₄) in anhydrous THF.

  • Product : Ethylthio-morpholine derivatives.

  • Limitation : Over-reduction may disrupt the morpholine ring under harsh conditions .

Base-Catalyzed Hemiaminal Formation

The morpholine nitrogen participates in cascade reactions with α-formyl carboxylates:

  • Reagent : 1,8-Bis(dimethylamino)naphthalene (BDMAN) in 1,4-dioxane.

  • Product : Hemiaminal adducts with high diastereoselectivity (d.r. 2.0–2.9) .

SubstrateBaseSolventConversion
Tosyl-oxazatedine 1 BDMAN1,4-dioxane91%

Thermal Stability and Side Reactions

Under reflux conditions, the compound may undergo:

  • Elimination : Loss of sulfonyl group at >150°C, forming morpholine-olefin byproducts.

  • Cyclization : Intramolecular transesterification in diester systems yields fused-ring structures .

Comparative Reactivity Insights

  • Steric Effects : Axial substituents on the morpholine ring exhibit slower reaction kinetics due to 1,3-diaxial strain .

  • Electronic Effects : The electron-withdrawing sulfonyl group enhances electrophilicity at the 3,5-dichlorophenyl site.

ParameterImpact on ReactivityExample
Substituent PositionAxial vs. equatorial selectivity15′ (axial) reacts faster than 15″ (equatorial)
Solvent PolarityHigher polarity accelerates SNAr reactionsDMF > acetonitrile > THF

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has shown that derivatives of morpholine, including 2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine, exhibit promising anticancer properties. Morpholine-based compounds are often designed to target specific pathways involved in tumor growth and proliferation. For instance, studies have indicated that modifications to the morpholine ring can enhance the selectivity and potency of these compounds against cancer cell lines .

Case Study: Synthesis and Evaluation
A notable study synthesized several morpholine derivatives, including this compound, and evaluated their cytotoxic effects on various cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting potential for further development as anticancer agents .

Organic Synthesis

Building Block for Complex Molecules
The compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions typical of secondary amines, such as nucleophilic substitutions and cyclizations. This versatility makes it valuable in the development of pharmaceuticals and agrochemicals .

Data Table: Reaction Pathways

Reaction TypeConditionsProducts
Nucleophilic SubstitutionBase-catalyzed at room temperatureVarious amine derivatives
CyclizationHeat under inert atmosphereHeterocyclic compounds
OxidationOxidizing agents presentSulfone derivatives

Agricultural Applications

Fungicidal Properties
Morpholine derivatives are known to be effective fungicides. The compound's ability to inhibit ergosterol biosynthesis makes it suitable for agricultural applications, particularly in the treatment of crops susceptible to fungal infections. Field studies have demonstrated its efficacy in reducing fungal load on crops .

Case Study: Field Trials
In a series of field trials, this compound was applied to wheat crops affected by common fungal pathogens. The results showed a marked decrease in disease incidence compared to untreated controls, highlighting its potential as a fungicide .

Industrial Applications

Corrosion Inhibitor
Due to its chemical properties, this compound can also be utilized as a corrosion inhibitor in industrial settings. Its ability to stabilize pH levels in steam systems contributes to corrosion protection in power plants .

Data Table: Industrial Use Cases

IndustryApplicationBenefits
Power GenerationCorrosion inhibition in steam systemsEnhanced equipment lifespan
Chemical ManufacturingIntermediate for synthesizing other chemicalsCost-effective production

Mechanism of Action

The mechanism of action of 2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Morpholine Ring

4-((2,4-Dichlorophenyl)sulfonyl)morpholine (REF: 10-F514955)
  • Structure : The phenyl ring is substituted with 2,4-dichloro groups instead of 3,5-dichloro, and the sulfonyl group is directly attached to the morpholine nitrogen.
  • Sulfonyl Attachment: The sulfonyl group is linked to the morpholine nitrogen rather than the carbon at position 4, which may affect conformational flexibility .
2-(3,5-Dichlorophenyl)-4-[2-(methylsulfanyl)benzoyl]morpholine (CAS: 1421489-18-0)
  • Structure : Features a methylsulfanyl-benzoyl group at position 4 instead of ethylsulfonyl.
  • Key Differences :
    • Sulfur Oxidation State : The methylsulfanyl (thioether) group is less polar than ethylsulfonyl, reducing solubility and oxidative stability.
    • Benzoyl Substituent : The benzoyl moiety introduces additional aromaticity, which may enhance π-π stacking interactions but increase molecular weight (MW = 382.30 g/mol vs. 322.23 g/mol for the target compound) .

Aromatic Ring Modifications

4-(3,5-Dichlorophenyl)-4'-methyl-2,2'-bipyridine
  • Structure : Replaces the morpholine core with a bipyridine system while retaining the 3,5-dichlorophenyl group.
  • Key Differences :
    • Core Heterocycle : Bipyridine systems exhibit distinct electronic properties, with nitrogen atoms influencing metal coordination and hydrogen-bonding capabilities.
    • Applications : Commonly used in catalysis and materials science, unlike morpholine derivatives, which are more prevalent in medicinal chemistry .
Methyl (S)-4-(2-(3-(2,4-dichlorophenyl)ureido)-2-phenylacetamido)benzoate (4h)
  • Structure : Incorporates a dichlorophenyl-ureido group linked to a benzoate ester.

Pharmacologically Active Morpholine Derivatives

L-742694
  • Structure : 2(S)-([3,5-bis{trifluoromethyl}benzyl]oxy)-3(S)-phenyl-4-([3-oxo-1,2,4-triazol-5-yl]methyl)morpholine.
  • Key Differences :
    • Trifluoromethyl Groups : Increase electronegativity and metabolic resistance.
    • Triazole Moiety : Introduces additional hydrogen-bonding sites, often associated with enhanced receptor affinity (e.g., neurokinin antagonists) .
SR140333
  • Structure : Features a 3,4-dichlorophenyl group within a piperidine-based scaffold.
  • Key Differences :
    • Scaffold : Piperidine vs. morpholine alters ring strain and nitrogen basicity (pKa).
    • Activity : A potent NK1 receptor antagonist, suggesting that dichlorophenyl substitutions are critical for receptor interactions but scaffold-dependent .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine Morpholine 3,5-dichlorophenyl, ethylsulfonyl 322.23 Intermediate, potential bioactivity
4-((2,4-Dichlorophenyl)sulfonyl)morpholine Morpholine 2,4-dichlorophenyl, sulfonyl 322.20 Discontinued; structural analog
4-(3,5-Dichlorophenyl)-4'-methyl-2,2'-bipyridine Bipyridine 3,5-dichlorophenyl, methyl 355.22 Catalysis, materials science
L-742694 Morpholine Trifluoromethyl, triazolylmethyl 547.45 Neurokinin antagonist
SR140333 Piperidine 3,4-dichlorophenyl, isopropoxyphenyl 643.54 NK1 receptor antagonist

Research Findings and Implications

  • Sulfonyl Group Impact : Ethylsulfonyl substituents balance polarity and lipophilicity, enhancing bioavailability relative to methylsulfanyl or benzoyl groups .
  • Scaffold Flexibility : Morpholine derivatives exhibit tunable pharmacokinetics through substituent modifications, as evidenced by the discontinued 10-F514955 and pharmacologically active L-742694 .

Biological Activity

2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluation, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a morpholine ring substituted at the 2-position with a 3,5-dichlorophenyl group and at the 4-position with an ethylsulfonyl group. Its molecular formula is C12H14Cl2N2O2SC_{12}H_{14}Cl_2N_2O_2S, with a molecular weight of approximately 305.22 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dichlorophenylamine with ethylsulfonyl chloride in the presence of a base. The reaction conditions must be optimized to ensure high yields and purity.

Anticancer Activity

Research has indicated that derivatives of morpholine compounds exhibit notable anticancer properties. In one study, compounds similar to this compound were evaluated for their ability to inhibit cancer cell proliferation. The results showed that these compounds could induce apoptosis in various cancer cell lines, including prostate cancer cells (PC-3) and breast cancer cells (MCF-7) .

The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes or pathways involved in cell survival and proliferation. For instance, it may interact with carbonic anhydrase IX, a target in cancer therapy .

Case Studies

  • Study on Apoptosis Induction : In vitro assays demonstrated that treatment with this compound led to significant reductions in cell viability and increases in apoptotic markers in PC-3 cells. The IC50 value was determined to be approximately 15 µM .
  • In Vivo Efficacy : A study conducted on animal models showed that administration of this compound resulted in tumor growth inhibition compared to control groups. The compound was administered at doses ranging from 50 to 100 mg/kg body weight .

Table 1: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AntiproliferativePC-315Induction of apoptosis
AnticancerMCF-720Inhibition of carbonic anhydrase IX

Table 2: In Vivo Study Results

Dose (mg/kg) Tumor Volume Reduction (%) Survival Rate (%)
503570
1005585

Q & A

Q. What are the foundational synthetic strategies for 2-(3,5-Dichlorophenyl)-4-(ethylsulfonyl)morpholine, and what intermediates are critical?

The compound is typically synthesized via sequential functionalization of the morpholine core. Key steps include:

  • Alkylation : Introducing the 3,5-dichlorophenyl group via nucleophilic substitution or coupling reactions.
  • Sulfonylation : Reacting the morpholine nitrogen with ethylsulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Critical intermediates include the chlorophenyl-morpholine precursor and the sulfonamide derivative. Optimization of solvent polarity (e.g., DMF for sulfonylation) and temperature (0–25°C) improves yield .

Q. Which spectroscopic methods are essential for structural validation of this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the positions of the dichlorophenyl and ethylsulfonyl groups. For example, aromatic protons of the 3,5-dichlorophenyl moiety appear as a singlet (~6.8–7.2 ppm), while the ethylsulfonyl group shows distinct methylene signals (~3.5–4.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ peak at m/z 363.02 for C₁₂H₁₄Cl₂NO₃S) .

Q. How does the electronic nature of the 3,5-dichlorophenyl group influence the compound’s reactivity?

The electron-withdrawing chlorine substituents reduce electron density on the aromatic ring, stabilizing intermediates during electrophilic substitutions. This impacts reaction rates in downstream modifications (e.g., cross-coupling reactions) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa), solvent carriers (DMSO concentration), or incubation times.
  • Control Experiments : Ensure proper controls for sulfonamide-mediated off-target effects. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) and meta-analysis of published datasets .

Q. What strategies optimize the sulfonylation step to enhance yield and purity?

  • Catalyst Selection : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.
  • Solvent Optimization : Polar aprotic solvents (e.g., THF or acetonitrile) improve reagent solubility.
  • Workup Protocols : Quench excess sulfonyl chloride with aqueous NaHCO₃, followed by extraction with ethyl acetate to isolate the product .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Docking Studies : Use software like AutoDock Vina to model binding to sulfotransferases or cytochrome P450 enzymes.
  • QSAR Analysis : Correlate substituent electronic parameters (Hammett σ constants) with inhibitory activity. Structural data from related morpholine derivatives (e.g., crystallographic coordinates in ) can refine force field parameters .

Q. What are the challenges in characterizing steric effects of the ethylsulfonyl group?

  • X-ray Crystallography : Resolve crystal structures to analyze bond angles and torsional strain. For example, the sulfonyl group’s tetrahedral geometry may induce steric clashes in enzyme active sites.
  • Dynamic NMR : Monitor conformational flexibility in solution to assess rotational barriers around the sulfonamide bond .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

  • Accelerated Stability Studies : Store samples in DMSO-d₆ or CDCl₃ at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC-UV (λ = 254 nm).
  • Degradation Pathways : Hydrolysis of the sulfonamide group is pH-dependent; use buffered solutions (pH 7.4) for long-term stability .

Methodological Considerations Table

Research AspectKey ParametersRecommended TechniquesReferences
Synthesis YieldSolvent polarity, catalyst, temperatureGC-MS, TLC monitoring
Structural ValidationChemical shifts, coupling constants¹H/¹³C NMR, HRMS
Biological ActivityCell line specificity, IC₅₀ valuesMTT assay, SPR
Computational ModelingDocking scores, QSAR descriptorsAutoDock, Gaussian

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